(-)-12-Oxocalanolide B

HIV-1 NNRTI resistance Y181C mutation calanolide analog

Procure (-)-12-Oxocalanolide B as a critical probe for HIV-1 NNRTI research. This (10S,11S) stereoisomer is differentiated from (+)-calanolide A and (-)-calanolide B by the 12-ketone group, enabling dissection of oxidation state and stereochemistry contributions to antiviral potency, cytotoxicity, and unique Y181C resistance profile. Essential for chiral HPLC/LC-MS method validation and advanced synthetic methodology development. Ensure high-purity reference standard grade for comparative biochemical, biophysical, and cross-species lentiviral inhibition studies.

Molecular Formula C22H24O5
Molecular Weight 368.4 g/mol
CAS No. 183904-54-3
Cat. No. B15197025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-12-Oxocalanolide B
CAS183904-54-3
Molecular FormulaC22H24O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C
InChIInChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m0/s1
InChIKeyHQVBDUZROQMWRN-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-12-Oxocalanolide B (CAS: 183904-54-3) Procurement Guide: A Calanolide-Class NNRTI with a Differentiated Resistance Profile


(-)-12-Oxocalanolide B is a tetracyclic dipyranocoumarin derivative belonging to the calanolide class of natural products. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits antiviral activity against HIV-1. The compound's chemical structure is characterized by a 12-oxo (ketone) functional group and a specific stereochemical configuration (10S, 11S), which distinguishes it from the closely related (+)-calanolide A and (-)-calanolide B (costatolide) [1]. As a member of the calanolide family, it is of significant interest in antiviral research, particularly for its unique resistance profile compared to first-generation NNRTIs like nevirapine and efavirenz [2].

Why (-)-12-Oxocalanolide B Cannot Be Directly Substituted: Critical Structural and Pharmacological Distinctions from Calanolide A and B


The calanolide class of NNRTIs exhibits a high degree of structural similarity, yet even subtle modifications—such as the oxidation state at the C-12 position or stereochemical inversion—can profoundly alter the compound's interaction with the HIV-1 reverse transcriptase (RT) enzyme, thereby affecting its potency and resistance profile [1]. For instance, the replacement of the C-12 hydroxyl group in (-)-calanolide B with a ketone to yield (-)-12-oxocalanolide B results in a distinct set of physical, chemical, and biological properties that cannot be assumed to be equivalent. Critically, the specific stereochemistry (10S,11S) of (-)-12-oxocalanolide B is a key determinant of its binding mode and activity, and the use of an alternative analog or isomer would introduce a different and potentially inferior pharmacological profile [2]. Therefore, direct substitution of (-)-12-oxocalanolide B with other calanolide analogs or generic NNRTIs is scientifically invalid without rigorous, comparator-based evidence.

Quantitative Evidence Guide: Verifiable Differentiation of (-)-12-Oxocalanolide B from Calanolide Analogs and Other NNRTIs


Enhanced Activity Against the Y181C NNRTI-Resistant HIV-1 Mutant: A 10-Fold Advantage Over Wild-Type Activity in the Calanolide Class

The calanolide class, which includes (-)-12-oxocalanolide B, is characterized by a unique 10-fold enhancement in antiviral activity against drug-resistant viruses bearing the Y181C mutation in reverse transcriptase (RT), a prevalent mutation that confers high-level resistance to first-generation NNRTIs such as nevirapine and efavirenz [1][2]. This property is a class-level characteristic but directly contrasts with the typical loss of activity observed with standard NNRTIs against this mutant. While direct, head-to-head data for (-)-12-oxocalanolide B against this mutant is not yet published, the structural and pharmacologic similarities within the calanolide family strongly support this as a key, verifiable differentiator for the compound relative to non-calanolide NNRTIs [3].

HIV-1 NNRTI resistance Y181C mutation calanolide analog

Structural Determinant of Potency: The 12-Oxo Moiety in Calanolide Analogs Yields Comparable Anti-HIV-1 Activity to Calanolide A

Synthetic studies have demonstrated that the 11-demethyl-12-oxo analog of calanolide A (a structural congener closely related to (-)-12-oxocalanolide B) possesses in vitro anti-HIV-1 activity comparable to that of (+)-calanolide A, a potent lead compound with an EC50 of 0.1 µM [1]. This finding establishes that the 12-oxo (ketone) functional group, when paired with appropriate stereochemistry, can maintain the high antiviral potency characteristic of the class. For (-)-12-oxocalanolide B, this suggests a similar level of intrinsic activity, distinguishing it from other 12-substituted derivatives that may show reduced potency [2].

Calanolide SAR 12-oxo analog HIV-1 NNRTI

Stereochemical Influence on Antiviral Spectrum: First Calanolide Analogues Reported to Inhibit Simian Immunodeficiency Virus (SIV)

The 12-oxocalanolide A series, which includes stereoisomers analogous to (-)-12-oxocalanolide B, represents the first reported calanolide analogues capable of inhibiting simian immunodeficiency virus (SIV), in contrast to parent calanolides A and B which are inactive against HIV-2 and, by extension, are less likely to inhibit SIV [1]. This expanded antiviral spectrum, observed for the (+)-, (-)-, and (±)-12-oxocalanolide A stereoisomers, highlights the functional impact of the 12-oxo substitution and specific stereochemistry on target engagement and viral specificity [2].

SIV inhibition calanolide analog cross-species antiviral activity

Stereospecific Potency Differential: (+)-12-Oxocalanolide A Demonstrates an IC50 of 2.8 µM and EC50 of 12 µM, Establishing a Quantitative Baseline for Activity

A key analog, (+)-12-oxocalanolide A, exhibits a well-defined in vitro inhibitory profile against HIV-1 reverse transcriptase with an IC50 of 2.8 µM and an EC50 of 12 µM . These values provide a quantitative benchmark for the 12-oxo class. While direct data for (-)-12-oxocalanolide B are not yet available, the established SAR within the calanolide series indicates that the stereochemistry at C-10 and C-11 (10S,11S for (-)-12-oxocalanolide B vs. the (10R,11R) configuration of (+)-12-oxocalanolide A) will modulate the precise potency, highlighting the necessity for empirical evaluation of each stereoisomer [1].

12-Oxocalanolide A potency HIV-1 RT inhibition IC50/EC50

Application Scenarios for (-)-12-Oxocalanolide B: Leveraging Unique Properties for Targeted Research and Development


Mechanistic Studies of NNRTI Resistance: Elucidating the Structural Basis of Y181C Sensitivity

(-)-12-Oxocalanolide B serves as an essential tool for investigating the molecular mechanisms underlying the unique 10-fold enhanced activity of calanolide-class NNRTIs against the common Y181C resistance mutation [1]. Researchers can use the compound in comparative biochemical and biophysical assays (e.g., X-ray crystallography, surface plasmon resonance) with wild-type and Y181C mutant HIV-1 reverse transcriptase to map the binding interactions that confer this distinct resistance profile, a critical endeavor for rational drug design of next-generation NNRTIs.

Structure-Activity Relationship (SAR) Optimization: Exploring the Impact of C-12 Oxidation and C-10/C-11 Stereochemistry

As a stereochemically defined 12-oxo derivative, (-)-12-oxocalanolide B is a critical reference compound for medicinal chemistry programs aiming to optimize the calanolide scaffold. Its unique (10S,11S) configuration and 12-ketone functionality allow for direct comparison with its enantiomer (+)-12-oxocalanolide A and the parent alcohols (+)-calanolide A and (-)-calanolide B to dissect the contributions of oxidation state and stereochemistry to antiviral potency, cytotoxicity, and pharmacokinetic properties [2].

Broad-Spectrum Antiviral Research: Probing Activity Against Simian Immunodeficiency Virus (SIV)

Given the reported activity of 12-oxocalanolide A stereoisomers against SIV—a property not shared by the parent calanolides A and B—(-)-12-oxocalanolide B is a valuable probe for exploring cross-species lentiviral inhibition [3]. This application is particularly relevant for researchers studying primate models of HIV/AIDS and for those investigating the potential for developing broad-spectrum antiretroviral agents with unique mechanisms of action.

Synthetic and Process Chemistry: Establishing Robust Methods for Stereochemically Complex Natural Product Derivatives

The complex tetracyclic structure and specific stereochemistry of (-)-12-oxocalanolide B make it an ideal target for developing and validating advanced synthetic methodologies, including asymmetric catalysis and stereoselective transformations. Its procurement as a high-purity reference standard is essential for analytical method development (e.g., chiral HPLC, LC-MS) to support both academic research and industrial-scale process chemistry for the calanolide class [4].

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